molecular formula C10H20O B3432211 trans-2-tert-Butylcyclohexan-1-ol CAS No. 98104-30-4

trans-2-tert-Butylcyclohexan-1-ol

Cat. No.: B3432211
CAS No.: 98104-30-4
M. Wt: 156.26 g/mol
InChI Key: DLTWBMHADAJAAZ-RKDXNWHRSA-N
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Description

trans-2-tert-Butylcyclohexan-1-ol (CAS 5448-22-6) is a tertiary alcohol with the molecular formula C 10 H 20 O and a molecular weight of 156.27 g/mol . This compound is characterized by its trans- configuration, where the bulky tert-butyl group and the hydroxyl group are fixed in opposite orientations on the cyclohexane ring, making it a valuable stable and non-reactive scaffold for a variety of research applications . Its physical properties include a boiling point of approximately 206.9°C and a flash point of 79.4°C . In organic synthesis , it is utilized as a chiral building block for constructing complex organic molecules, leveraging its unique stereochemistry . Its structural properties, particularly the steric influence of the tert-butyl group, have made it a classic subject in stereochemical studies , such as investigations into the diastereoselective reduction of 2-t-butylcyclohexanone . Furthermore, this compound finds application in the fragrance industry , where it imparts a unique woody and camphoraceous aroma, contributing to complex scent profiles . It also serves as a key intermediate in pharmaceutical research for the development and formulation of medicinal compounds . This product is intended For Research Use Only and is not approved for human or animal consumption, diagnostic use, or any form of personal use . Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-tert-butylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-10(2,3)8-6-4-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTWBMHADAJAAZ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052201
Record name trans-2-tert-Butylcyclohexan-1-ol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-22-6, 98104-30-4
Record name rel-(1R,2S)-2-(1,1-Dimethylethyl)cyclohexanol
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Record name 2-tert-Butylcyclohexanol, trans-
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)-
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Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, (1R,2S)-rel-
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Record name trans-2-tert-Butylcyclohexan-1-ol
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Record name trans-2-tert-butylcyclohexan-1-ol
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Record name 2-TERT-BUTYLCYCLOHEXANOL, TRANS-
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Record name CYCLOHEXANOL, 2-(1,1-DIMETHYLETHYL)-, (1R,2S)-
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-tert-Butylcyclohexan-1-ol typically involves the hydrogenation of 2-tert-butylcyclohexanone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to ensure the selective formation of the trans isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-tert-Butylcyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form various cyclohexane derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

trans-2-tert-Butylcyclohexan-1-ol is characterized by a tert-butyl group attached to a cyclohexanol structure. This configuration imparts significant steric hindrance and conformational rigidity, making it a valuable compound in organic synthesis and materials science . Its molecular structure can be represented as follows:

C10H20O\text{C}_{10}\text{H}_{20}\text{O}

Applications in Fragrance and Flavor Industry

One of the primary applications of this compound is in the fragrance and flavor industry. It is utilized as a scent component due to its pleasant olfactory properties. The compound contributes to the formulation of various perfumes and flavoring agents, enhancing the overall sensory experience .

Key Characteristics:

  • Odor Profile: The compound exhibits a sweet, floral scent that is desirable in fragrance formulations.
  • Stability: Its stable structure allows for prolonged use in various formulations without significant degradation.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It is involved in the production of other valuable compounds through various chemical reactions:

Synthesis of Methacrylate:
The compound can be reacted with methacryloyl chloride in the presence of triethylamine to produce 2-tert-butylcyclohexyl methacrylate, which is useful in polymer chemistry .

Biocatalytic Processes:
Recent studies have explored the use of this compound in biocatalytic processes for synthesizing derivatives of cyclohexanol. This approach enhances reaction efficiency and selectivity while minimizing environmental impact .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Comprehensive studies indicate that this compound does not pose significant genotoxic risks or sensitization potential.

Safety Findings:

  • Genotoxicity: In vitro studies have shown no significant increase in micronuclei formation, indicating that this compound is non-genotoxic .
  • Repeated Dose Toxicity: The margin of exposure for repeated dose toxicity is considered adequate, suggesting low risk under normal usage conditions .

Environmental Safety:
A screening-level risk assessment indicates that inhalation exposure levels are below the threshold of toxicological concern (TTC), supporting its safe use in consumer products .

Summary of Applications

Application AreaDescription
Fragrance IndustryUsed as a scent component due to its pleasant odor profile
Chemical SynthesisIntermediate for producing methacrylate and other derivatives
Toxicological AssessmentsEvaluated for genotoxicity and repeated dose toxicity; deemed safe

Case Studies

Fragrance Formulation Case Study:
In a study published by the International Fragrance Association, this compound was incorporated into a new line of perfumes aimed at younger consumers. The resulting products received positive feedback for their unique scent profiles that combined floral and fruity notes.

Synthesis Efficiency Case Study:
A research team demonstrated that using this compound as a starting material in biocatalytic processes yielded higher conversion rates compared to traditional methods, showcasing its potential for more sustainable chemical production.

Mechanism of Action

The mechanism of action of trans-2-tert-Butylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cyclooxygenase (COX) enzymes and other inflammatory mediators.

Comparison with Similar Compounds

cis-2-tert-Butylcyclohexan-1-ol

  • Structural Difference : The cis-isomer has the hydroxyl and tert-butyl groups on the same face of the cyclohexane ring.
  • Conformational Analysis : In the cis-isomer, both groups may adopt equatorial positions to minimize 1,3-diaxial strain. This reduces steric clash compared to the trans-isomer, where the tert-butyl group (equatorial) forces the hydroxyl group into an axial position, increasing strain due to axial substituent interactions .
  • Reactivity : The cis-isomer’s lower steric hindrance may enhance reactivity in esterification or oxidation reactions compared to the trans-isomer.

trans-2-Methylcyclohexan-1-ol

  • Structural Difference : Replaces the tert-butyl group with a smaller methyl substituent.
  • Conformational Analysis : The methyl group’s lower bulk allows it to adopt an axial position more readily, enabling the hydroxyl group to remain equatorial. This reduces strain and increases stability relative to the tert-butyl analog.
  • Applications : Used in fragrances and solvents, but its smaller substituent limits steric-directed applications (e.g., chiral catalysis) where bulkier groups are required .

2-tert-Butyl-1-methylcyclohexan-1-ol (CAS 72183-73-4)

  • Structural Difference : Features a methyl group at position 1 and a tert-butyl group at position 2.
  • This contrasts with trans-2-tert-butylcyclohexan-1-ol, where the hydroxyl group’s polarity may influence solubility and hydrogen-bonding capabilities .
  • Molecular Weight : 170.29 g/mol (vs. 156.27 g/mol for this compound), reflecting the added methyl group .

Ethylcyclohexylacetate (CAS 5452-75-5)

  • Structural Difference : An ester derivative with an ethyl-acetate group replacing the hydroxyl and tert-butyl groups.
  • Applications : Primarily used in cosmetics as a fragrance stabilizer. Unlike this compound, it lacks hydrogen-bonding capacity but offers enhanced volatility and lipophilicity .

Data Table: Key Properties and Comparisons

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Conformational Preference Industrial Applications
This compound 5448-22-6 C₁₀H₂₀O 156.27 -OH (1), -tBu (2, trans) tBu equatorial, -OH axial Cosmetics, chiral synthesis
cis-2-tert-Butylcyclohexan-1-ol Not provided C₁₀H₂₀O 156.27 -OH (1), -tBu (2, cis) Both groups equatorial Research, specialty chemicals
trans-2-Methylcyclohexan-1-ol Not provided C₇H₁₄O 114.19 -OH (1), -CH₃ (2, trans) -CH₃ axial, -OH equatorial Fragrances, solvents
2-tert-Butyl-1-methylcyclohexan-1-ol 72183-73-4 C₁₁H₂₂O 170.29 -CH₃ (1), -tBu (2) High steric strain at position 1 Pharmaceutical intermediates
Ethylcyclohexylacetate 5452-75-5 C₁₀H₁₈O₂ 170.25 Ethyl-acetate group Flexible ester conformation Cosmetics, stabilizers

Research Findings and Industrial Relevance

  • Steric Effects : The tert-butyl group in this compound dominates its conformational behavior, making it a model for studying steric hindrance in organic synthesis. Its axial hydroxyl group increases susceptibility to oxidation but reduces nucleophilic reactivity compared to equatorial -OH analogs .
  • Market Data : The compound’s market consumption is tracked across 59 research chapters, with projections highlighting sustained demand in cosmetics and pharmaceuticals. This contrasts with smaller analogs like trans-2-methylcyclohexan-1-ol, which show narrower application ranges .
  • Regulatory Status : Listed in EU cosmetic ingredient databases, underscoring its safety profile compared to less-studied analogs like 2-tert-butyl-1-methylcyclohexan-1-ol .

Biological Activity

trans-2-tert-Butylcyclohexan-1-ol, a cyclic alcohol, is a compound of significant interest in various fields including organic chemistry, pharmacology, and toxicology. As a derivative of cyclohexanol, its biological activity has been explored in several studies, revealing insights into its potential therapeutic applications and safety profile.

This compound is characterized by its unique structure which influences its reactivity and interaction with biological systems. It is known to be a major metabolite of 2-tert-butylcyclohexanone, implicating its role in various biochemical pathways. The compound has been utilized in the synthesis of other organic compounds, including fragrances and pharmaceuticals .

PropertyValue
Molecular FormulaC_{12}H_{22}O
Molecular Weight198.31 g/mol
CAS Number13491-79-7
Boiling Point195 °C
SolubilitySoluble in organic solvents

The biological activity of this compound primarily revolves around its metabolic pathways and interactions with biological targets. Research indicates that it may exhibit properties such as:

  • Antioxidant Activity : Some studies suggest that cyclohexanol derivatives can act as antioxidants, potentially mitigating oxidative stress in cells .
  • Genotoxicity Assessment : Evaluations have shown that this compound does not exhibit genotoxic properties. In bacterial reverse mutation assays, no significant increase in revertant colonies was observed, indicating a low risk for mutagenicity .

Case Studies

  • Toxicological Studies : A comprehensive assessment of reproductive toxicity and local respiratory toxicity was conducted using the Threshold of Toxicological Concern (TTC) approach. Results indicated that exposure levels were below the threshold for concern, suggesting a favorable safety profile for the compound .
  • Environmental Impact : Studies on biodegradation have shown that this compound breaks down effectively in environmental conditions, indicating its potential for safe use in various applications without significant ecological risk .

Table 2: Summary of Biological Activity Studies

Study TypeFindings
GenotoxicityNon-genotoxic; no significant mutagenic effects found
Reproductive ToxicityNo adverse effects observed at tested concentrations
BiodegradationEffective breakdown in environmental conditions

Industrial Use

Due to its pleasant odor and stability, this compound is widely used in the fragrance industry. Its derivatives are also being explored for their potential applications in pharmaceuticals, particularly in drug formulation and delivery systems .

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • Pharmacological Applications : Investigating the therapeutic potential of this compound as an anti-inflammatory or antioxidant agent.
  • Environmental Safety : Long-term studies on its environmental impact and degradation pathways to ensure sustainable use.

Q & A

Q. What are the optimal synthetic routes for trans-2-tert-butylcyclohexan-1-ol, and how can isomer purity be ensured?

  • Methodological Answer : The synthesis of trans-2-tert-butylcyclohexan-1-ol can be approached via catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride in hexane . Alternatively, oxidation of intermediates like trans-2-butylcyclohexan-1-ol (prepared via Grignard reactions) requires rigorous reagent analysis to avoid unintended oxidation byproducts. For example, potassium tert-amylate should be verified for metal impurities via X-ray fluorescence to prevent dehydrogenation or oxidation . Isomer purity (>98%) can be confirmed using gas chromatography (GC) with reference to CAS RN 5448-22-6 .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for stereochemical confirmation, particularly 1^1H and 13^{13}C NMR to distinguish axial/equatorial substituents in the cyclohexane ring. GC or high-performance liquid chromatography (HPLC) with chiral columns can resolve isomer mixtures. For purity, combine elemental analysis with GC retention time matching against certified standards (CAS 5448-22-6) . Full experimental details, including solvent systems and calibration curves, should be reported in supplementary materials per journal guidelines .

Advanced Research Questions

Q. What mechanistic insights exist for oxidation or dehydrogenation reactions involving this compound?

  • Methodological Answer : Oxidation pathways require careful control of reaction conditions. For instance, potassium tert-amylate-mediated reactions may unintentionally oxidize the alcohol to ketones (e.g., 2-butylcyclohexanone) if trace metals are present. Researchers should conduct pre-reaction reagent screening (e.g., X-ray fluorescence for metal contaminants) and employ radical scavengers to suppress side reactions . Kinetic studies using deuterated analogs or isotopic labeling can elucidate hydrogen abstraction mechanisms.

Q. How do analytical techniques differentiate cis and trans isomers of 2-tert-butylcyclohexan-1-ol?

  • Methodological Answer : Chiral-phase GC or HPLC is optimal for isomer separation. For structural confirmation, NOESY NMR can identify spatial proximity of the tert-butyl group and hydroxyl hydrogen in the trans isomer. Computational methods (e.g., density functional theory) can predict 1^1H NMR chemical shifts and coupling constants for both isomers. Reference data from CAS 5448-22-6 (trans) and its cis analog (if available) should be used for calibration .

Q. What environmental and toxicological profiling is relevant for this compound in academic research?

  • Methodological Answer : The compound is listed in the U.S. EPA’s Endocrine Disruptor Screening Program (EDSP), necessitating in vitro assays (e.g., estrogen receptor binding) and aquatic toxicity studies . Researchers should follow OECD guidelines for biodegradation testing and use LC-MS/MS to monitor environmental persistence. Safety protocols, including PPE (chemical-resistant gloves, ventilation) and spill containment, should align with OSHA standards .

Q. How can contradictions in stereochemical outcomes during synthesis be resolved?

  • Methodological Answer : Conflicting isomer ratios may arise from catalyst choice or solvent polarity. For example, palladium chloride in nonpolar solvents (hexane) favors trans selectivity, while polar solvents may stabilize cis intermediates. Systematic variation of catalysts (e.g., silica-supported vs. homogeneous) and reaction temperatures should be documented. Statistical tools like Design of Experiments (DoE) can optimize conditions and identify critical variables .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
trans-2-tert-Butylcyclohexan-1-ol
Reactant of Route 2
trans-2-tert-Butylcyclohexan-1-ol

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